3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one
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Overview
Description
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a chlorinated derivative of a hydroxyphenyl ketone, characterized by the presence of both chloro and hydroxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one typically involves the chlorination of 1-(5-chloro-2-hydroxyphenyl)propan-1-one. One common method is the Friedel-Crafts acylation reaction, where 3-chloropropionyl chloride reacts with 5-chloro-2-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-1-(5-chloro-2-oxophenyl)propan-1-one or 3-chloro-1-(5-chloro-2-carboxyphenyl)propan-1-one.
Reduction: Formation of 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-ol.
Substitution: Formation of 3-amino-1-(5-chloro-2-hydroxyphenyl)propan-1-one or 3-mercapto-1-(5-chloro-2-hydroxyphenyl)propan-1-one.
Scientific Research Applications
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the chloro groups may enhance binding affinity through hydrophobic interactions . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one: Similar structure but with two hydroxy groups, potentially leading to different reactivity and biological activity.
3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Contains a methoxy group, which can influence its chemical properties and interactions.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds have a pyrrolidine ring, which can significantly alter their chemical behavior and applications.
Uniqueness
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts
Properties
Molecular Formula |
C9H8Cl2O2 |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4H2 |
InChI Key |
JPZZAJLJPRMUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCl)O |
Origin of Product |
United States |
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